molecular formula C20H18ClN3O3S B6508367 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide CAS No. 895782-56-6

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide

Cat. No.: B6508367
CAS No.: 895782-56-6
M. Wt: 415.9 g/mol
InChI Key: WKZROLCBAHHASC-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide is a synthetic organic compound characterized by:

  • A 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2.
  • An ethyl spacer linking the thiazole to an ethanediamide (oxalamide) moiety.
  • A terminal 3-methoxyphenyl group attached to the ethanediamide.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-27-17-4-2-3-15(11-17)23-19(26)18(25)22-10-9-16-12-28-20(24-16)13-5-7-14(21)8-6-13/h2-8,11-12H,9-10H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZROLCBAHHASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis Tables

Table 1: Substituent and Linker Comparison

Compound Heterocycle Linker Type Key Substituents Reference
Target Compound Thiazole Ethanediamide 4-chlorophenyl, 3-methoxyphenyl -
N~1~-(3-acetamidophenyl)-... () Thiazole Ethanediamide 4-fluorophenyl, 3-acetamidophenyl
N-(3-Chloro-4-methylphenyl)-... () Thiazolo-triazol Ethanediamide 4-methoxyphenyl, methyl
2-(3,4-Dichlorophenyl)-... () Thiazole Acetamide 3,4-dichlorophenyl
N-(6-chlorobenzothiazole-2-yl)-... () Benzothiazole Acetamide 4-methoxyphenyl

Table 2: Physicochemical Implications

Feature Target Compound Analog () Analog ()
Linker Flexibility Moderate (oxalamide) Moderate (oxalamide) Low (acetamide)
Hydrogen Bonding High (two amide NHs) High (amide NH + acetamido) Moderate (amide NH)
Lipophilicity Moderate (Cl, OMe) Higher (F, acetamido) High (Cl)

Key Research Findings

  • Substituent Effects : Chlorine at the para position (target compound) vs. fluorine () alters electronic properties and metabolic stability .
  • Heterocycle Impact : Thiazolo-triazol systems () enhance structural rigidity compared to simple thiazoles .
  • Linker Role : Ethanediamide linkers (target compound, ) provide additional hydrogen-bonding sites over acetamides () .

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